molecular formula C17H27N3O4S B2363313 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide CAS No. 897619-05-5

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Cat. No.: B2363313
CAS No.: 897619-05-5
M. Wt: 369.48
InChI Key: LWUVFYZUIFRDLO-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications, including neuroprotection and receptor binding studies.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPCRs associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and acts as an antagonist . This means it blocks the action of endogenous neurotransmitters, leading to various downstream effects.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects several biochemical pathways. For instance, it can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize .

Pharmacokinetics

The compound exhibits acceptable pharmacokinetic properties, as supported by in silico study . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which can ameliorate the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . It can also attenuate the neurotoxic effects of AlCl3, prevent lipid peroxidation and protein damage, and restore changes in the levels of endogenous antioxidant enzymes associated with AlCl3 administration .

Biochemical Analysis

Biochemical Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and topoisomerase IV by forming a ternary complex with the enzyme and bound DNA . These interactions are crucial for its potential therapeutic effects, particularly in the context of antimicrobial and anticancer activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis . This compound’s ability to modulate cell cycle progression and promote cell death makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms underpin its therapeutic potential in treating bacterial infections and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and cell death . Understanding the dosage thresholds and optimizing the therapeutic window is crucial for its safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in DNA replication and repair . These interactions highlight its potential to modulate cellular metabolism and influence disease progression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide apart is its specific combination of a piperazine ring with a sulfonyl group and an isobutyramide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-4-6-16(24-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUVFYZUIFRDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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